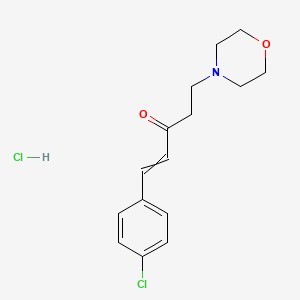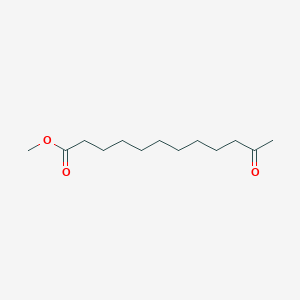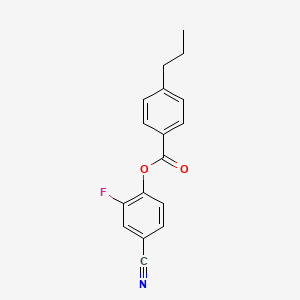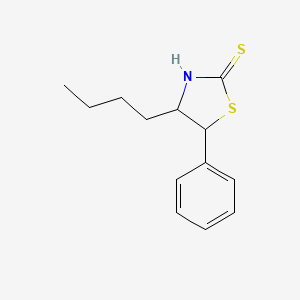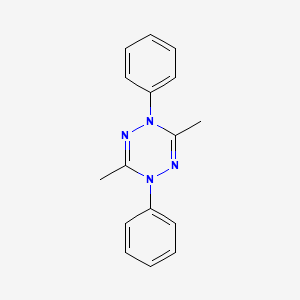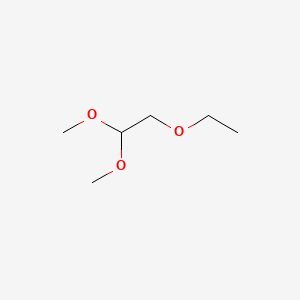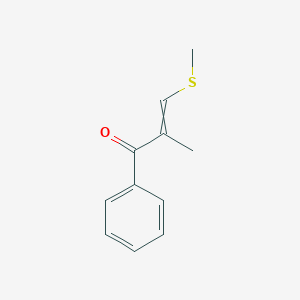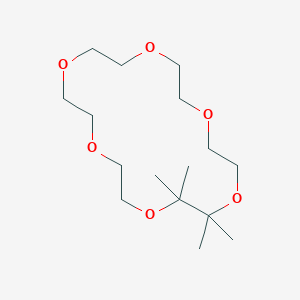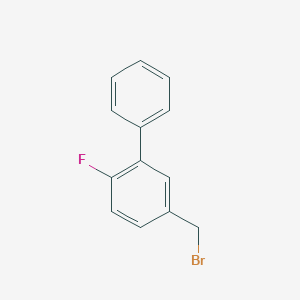
Undeca-1,3-dien-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undeca-1,3-dien-6-ol is an organic compound with the molecular formula C11H20O It is a type of alcohol with a conjugated diene system, which means it contains two double bonds separated by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Undeca-1,3-dien-6-ol can be synthesized through several methods. One common approach involves the use of a Grignard reagent. For example, a suspension of magnesium in dry tetrahydrofuran is activated by adding iodine crystals. To this solution, 5-bromo-1-pentene is added dropwise, forming the Grignard reagent. This reagent is then reacted with ethyl formate to produce this compound .
Another method involves the use of cross-metathesis reactions. In this approach, undeca-1,10-dien-6-one is reacted with ethyl acrylate in the presence of a Hoveyda-Grubbs II catalyst to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Undeca-1,3-dien-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Undeca-1,3-dien-6-one or undeca-1,3-dien-6-al.
Reduction: Undecanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Undeca-1,3-dien-6-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of undeca-1,3-dien-6-ol depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the conjugated diene system and the hydroxyl group. These functional groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved vary depending on the specific application or reaction.
Comparison with Similar Compounds
Similar Compounds
Undeca-1,10-dien-6-ol: Similar in structure but with different positions of the double bonds.
Undeca-1,3,5,9-tetraene: Contains four double bonds, making it more reactive.
Undecanol: A saturated alcohol with no double bonds.
Uniqueness
Undeca-1,3-dien-6-ol is unique due to its conjugated diene system, which imparts specific reactivity and properties. This makes it valuable for various applications in organic synthesis and materials science.
Properties
CAS No. |
82932-84-1 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undeca-1,3-dien-6-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3,5,7,11-12H,1,4,6,8-10H2,2H3 |
InChI Key |
ONUMTLZUIRMPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
